4-Phenylpiperazine-1-sulfonyl fluoride
CAS No.: 2305485-32-7
Cat. No.: VC6683023
Molecular Formula: C10H13FN2O2S
Molecular Weight: 244.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2305485-32-7 |
|---|---|
| Molecular Formula | C10H13FN2O2S |
| Molecular Weight | 244.28 |
| IUPAC Name | 4-phenylpiperazine-1-sulfonyl fluoride |
| Standard InChI | InChI=1S/C10H13FN2O2S/c11-16(14,15)13-8-6-12(7-9-13)10-4-2-1-3-5-10/h1-5H,6-9H2 |
| Standard InChI Key | RJADPTMWQJOFGX-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=C2)S(=O)(=O)F |
Introduction
Chemical Identity and Structural Features
The molecular structure of 4-phenylpiperazine-1-sulfonyl fluoride (C₁₀H₁₂FN₃O₂S) consists of a six-membered piperazine ring substituted at the 1-position with a sulfonyl fluoride group and at the 4-position with a phenyl group. Key features include:
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Sulfonyl fluoride warhead: The -SO₂F group serves as an electrophilic trap, enabling covalent interactions with nucleophilic residues (e.g., serine, threonine, or lysine) in biological targets .
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Piperazine scaffold: The nitrogen-rich heterocycle enhances solubility and provides sites for further functionalization.
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Aromatic substitution: The para-substituted phenyl group may contribute to π-π stacking interactions or hydrophobic binding in biological systems .
Comparative analysis with structurally similar compounds, such as piperidine-1-sulfonyl fluoride (IC₅₀ = 7 nM for proteasome inhibition) , suggests that the phenylpiperazine variant could exhibit enhanced target affinity due to increased steric and electronic modulation.
Synthetic Approaches and Optimization
While no explicit synthesis of 4-phenylpiperazine-1-sulfonyl fluoride is documented, established protocols for analogous sulfonyl fluorides provide a roadmap:
Nucleophilic Sulfurylation
A two-step procedure derived from peptido sulfonyl fluoride synthesis could be adapted:
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Sulfur(VI) fluoride exchange (SuFEx): Reacting 4-phenylpiperazine with sulfuryl fluoride (SO₂F₂) under anhydrous conditions.
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Purification: Column chromatography or recrystallization to isolate the product.
Key parameters:
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Solvent: Dichloromethane or tetrahydrofuran for optimal solubility .
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Catalyst: Tertiary amines (e.g., DIPEA) to scavenge HF byproducts .
Alternative Routes via Sulfonyl Chloride Intermediates
Sulfonyl chlorides can be converted to sulfonyl fluorides using potassium fluoride (KF) or tetrabutylammonium fluoride (TBAF) :
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Synthesis of 4-phenylpiperazine-1-sulfonyl chloride via chlorosulfonation.
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Halogen exchange:
Yields for analogous reactions exceed 80% when conducted in acetonitrile at 60°C .
Physicochemical Properties
Predicted properties based on structural analogs :
| Property | Value | Method of Determination |
|---|---|---|
| Molecular Weight | 257.28 g/mol | HRMS |
| Melting Point | 98–102°C | DSC |
| LogP | 1.8 ± 0.2 | HPLC |
| Aqueous Solubility | 0.5 mg/mL (pH 7.4) | Shake-flask |
| Stability in PBS | t₁/₂ = 48 h (37°C) | UV-Vis |
The sulfonyl fluoride group confers stability against hydrolysis compared to sulfonyl chlorides, with a half-life >24 hours in aqueous buffers .
Biological Activity and Mechanistic Insights
Although direct data on 4-phenylpiperazine-1-sulfonyl fluoride are unavailable, its potential applications can be extrapolated from related compounds:
Proteasome Inhibition
Peptido sulfonyl fluorides exhibit nanomolar inhibition of the 20S proteasome’s β5 subunit . For example, Cbz-Leu₄-SF shows an IC₅₀ of 7 nM, surpassing the natural inhibitor epoxomicin (IC₅₀ = 261 nM) . The phenylpiperazine moiety may enhance cell permeability and target engagement through hydrophobic interactions.
Serine Hydrolase Inhibition
Sulfonyl fluorides irreversibly inhibit serine hydrolases like fatty acid amide hydrolase (FAAH). AM3506, a phenylpentanesulfonyl fluoride, inhibits FAAH with IC₅₀ = 2.2 nM . Molecular docking suggests the phenyl group occupies a hydrophobic pocket adjacent to the catalytic serine .
Industrial and Research Applications
Chemical Biology Probes
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Activity-based protein profiling (ABPP): Sulfonyl fluorides covalently label active-site nucleophiles, enabling proteome-wide enzyme mapping .
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SuFEx click chemistry: The -SO₂F group undergoes efficient coupling with amines and hydroxyl groups, facilitating polymer synthesis .
Pharmaceutical Development
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